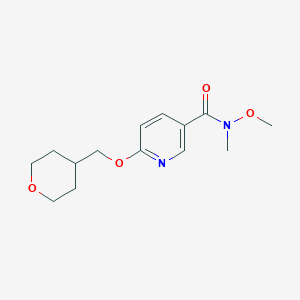
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, also known as MMTPN, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. MMTPN is a nicotinamide derivative that has been synthesized using a specific method.
Scientific Research Applications
Antimicrobial and Anticoccidial Activity
Research on compounds derived from furans, specifically those involving pyranone derivatives, has demonstrated significant antimicrobial and anticoccidial activities. Georgiadis (1976) synthesized amino derivatives of 5,6-dihydro-6-methoxy-2-methyl-2-(4'-biphenylyl)-2H-pyran-3(4H)-one, which showed both in vitro antimicrobial activity and potent activity as coccidiostats when administered to chickens, indicating their potential use in veterinary medicine and microbial infection control (Georgiadis, 1976).
Antineoplastic Activities
Ross (1967) investigated the antineoplastic activities of 6-substituted nicotinamides, including methoxy derivatives, against Walker rat carcinoma and mouse lymphoid leukemia, L1210, showing moderate activity against the leukemia. This suggests that structurally related compounds, such as N-methoxy-N-methyl-6-((tetrahydro-2H-pyran-4-yl)methoxy)nicotinamide, could have potential applications in cancer research (Ross, 1967).
Synthesis of Novel Compounds
The synthesis of new molecules based on similar structural frameworks has been explored for various applications, including the design of bisubstrate inhibitors for enzymes like Nicotinamide N-methyltransferase (NNMT). Babault et al. (2018) described the discovery of a bisubstrate NNMT inhibitor, highlighting the role of these compounds in regulating metabolic pathways and their potential in therapeutic applications (Babault et al., 2018).
Properties
IUPAC Name |
N-methoxy-N-methyl-6-(oxan-4-ylmethoxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4/c1-16(18-2)14(17)12-3-4-13(15-9-12)20-10-11-5-7-19-8-6-11/h3-4,9,11H,5-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSQQFKKDMQYMDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CN=C(C=C1)OCC2CCOCC2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[[[5-[2-[(2-Carboxyphenyl)methylidene]hydrazinyl]-5-oxopentanoyl]hydrazinylidene]methyl]benzoic acid](/img/structure/B2795410.png)
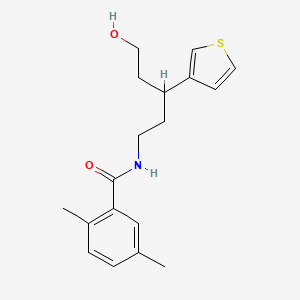

![1-(3-chlorobenzyl)-2-(propylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B2795414.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-(3,4-dimethylphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2795416.png)
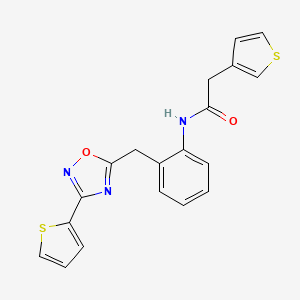
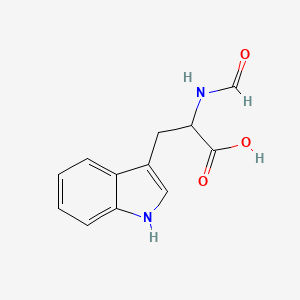
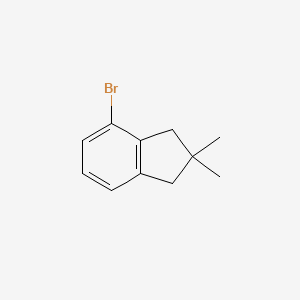
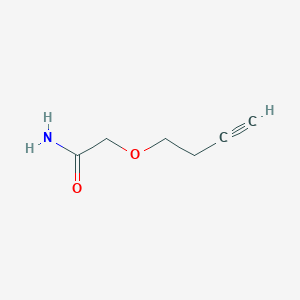
![3-propyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2795424.png)
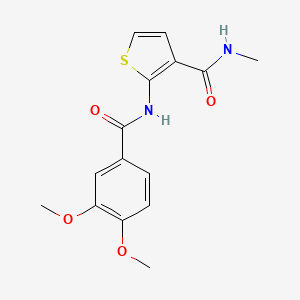
![3-Phenyl-6-{3-[(4-pyridin-2-ylpiperazin-1-yl)carbonyl]piperidin-1-yl}pyridazine](/img/structure/B2795427.png)
![3-ethyl-2-[(4-methylbenzyl)sulfanyl]-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2795428.png)
![(E)-4-(N,N-diethylsulfamoyl)-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2795429.png)
